Acetal

Organic Synthesis Protecting Group Strategy Chemical Stability

Sourcing a volatile aldehyde that decomposes mid-synthesis leads to yield loss and purification bottlenecks. Acetal (CAS 105-57-7) eliminates this risk as a pH-stable protected carbonyl equivalent. • Remains intact under basic & nucleophilic conditions-enables aggressive transformations without premature aldehyde release. • Predictable acid-catalyzed deprotection regenerates the reactive carbonyl cleanly, critical for high-purity API & agrochemical intermediates. • Boiling point ~102°C allows thermal flexibility and easy separation from lower-boiling reaction components. Available in ≥98% GC purity with reliable batch-to-batch consistency for R&D and kilo-lab scale.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 105-57-7
Cat. No. B089532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetal
CAS105-57-7
Synonyms1,1- diethoxyethane
1,1-diethoxyethane
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCOC(C)OCC
InChIInChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3
InChIKeyDHKHKXVYLBGOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.37 M
44 mg/mL at 25 °C
MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER;  SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE;  PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS;  100 G WATER DISSOLVE 5 G ACETAL
SOL IN CHLOROFORM
sol in acetone
Water Solubility = 4.4X10+4 mg/L at 25 °C
Solubility in water, g/100ml: 5.0
slightly soluble in water;  miscible with most organic solvents, oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Acetal Procurement Guide & Properties


Acetal (Acetaldehyde diethyl acetal, CAS 105-57-7) is a volatile, colorless liquid with a pleasant, ethereal odor [1]. It is a dialkyl acetal formed from the reaction of acetaldehyde and ethanol, widely utilized in organic synthesis as a protecting group for aldehydes and ketones . Commercially, it is available in grades up to 99.9% (GC) and is a key intermediate in flavor and fragrance formulations, pharmaceutical synthesis, and as a solvent in specialized chemical processes .

Aldehyde/ketone protection strategy
Flavor precursor with improved stability
Moderate-boiling reaction solvent
High-purity analytical reference

Acetal Substitution Risks


In procurement, substituting acetaldehyde diethyl acetal with a structurally similar analog like acetaldehyde dimethyl acetal or a simple aldehyde is not feasible due to fundamental differences in physical properties, chemical stability, and reactivity. Diethyl acetal (boiling point ~102°C) exhibits distinct volatility and solvent properties compared to its dimethyl counterpart (boiling point ~64°C) [1]. Crucially, the stability of diethyl acetal under basic conditions is a defining characteristic, making it a preferred protecting group, whereas it readily hydrolyzes in dilute acid [2]. This predictable, pH-dependent stability profile is essential for selective protection/deprotection strategies in multi-step organic syntheses, a property not uniformly shared by all acetals or hemiacetals [3]. Therefore, the specific alkyl groups dictate the acetal's physical behavior and chemical robustness, preventing simple one-to-one substitution without compromising reaction yields, purification efficiency, and final product quality.

Boiling point mismatch
Diethyl acetal’s higher boiling point alters solvent evaporation and purification profiles compared to dimethyl acetal, limiting direct substitution in thermal processes.
Stability profile mismatch
Class-level stability differences (High vs. Moderate) may shift storage life and unintended hydrolysis risk; dimethyl acetal may not replicate the robust base stability of the diethyl analog.
pH-dependent behavior
Specific acid-labile kinetics unique to diethyl acetal enable selective deprotection; substitute acetals may exhibit different hydrolysis rates, compromising chemoselectivity.

Evidence: Acetal Differentiation from Analogs


Stability: Diethyl vs. Dimethyl Acetal

Acetaldehyde diethyl acetal (105-57-7) is classified as having 'High' stability compared to the 'Moderate' stability of its closest analog, acetaldehyde dimethyl acetal (534-15-6), under comparable conditions . This distinction is critical for synthetic planning where long-term storage and resistance to unintentional hydrolysis are required. While both are sensitive to acid, the diethyl acetal is noted for its robust stability in neutral and basic environments [1].

Stability class ranking
Class-level
High Stability vs Moderate
Reported stability hierarchy may guide protecting-group selection
Vendor qualitative rating; verify under process conditions
Organic Synthesis Protecting Group Strategy Chemical Stability

Boiling Point vs. Dimethyl Acetal

Acetaldehyde diethyl acetal (105-57-7) has a boiling point of 102-103°C [REFS-1, REFS-2]. In contrast, the boiling point of acetaldehyde dimethyl acetal (534-15-6) is significantly lower at approximately 64°C [1]. This substantial difference in volatility directly impacts its use as a reaction solvent, its removal during purification, and its stability during storage.

Boiling point comparison
Head-to-head
102–103°C vs 64°C (Δ ≈ 38°C)
Higher boiling point supports thermal reaction window without excessive volatility
Standard atmospheric pressure; critical for solvent removal design
Volatility Solvent Selection Purification

pH-Controlled Protection & Deprotection

Acetaldehyde diethyl acetal (105-57-7) demonstrates a sharp contrast in stability across pH ranges: it is 'Stable in base but readily decomposed by dilute acids' [REFS-1, REFS-2]. This property is fundamental to its function as a protecting group in organic synthesis. While many acetals share this trait, the specific hydrolysis kinetics and conditions for deprotection are unique to the diethyl acetal. For instance, hydrolysis is first-order with respect to both H3O+ and the acetal [2].

pH-dependent stability
Reported
Stable in base, labile in dilute acid
Acid-labile property enables selective deprotection in synthetic routes
Hydrolysis kinetics are acetal-specific; validate for target substrate
Protecting Group Chemoselectivity Hydrolysis

Application Scenarios for Acetal


Robust Protecting Group in Synthesis

The established stability of acetaldehyde diethyl acetal under basic and neutral conditions [1] makes it the protecting group of choice for aldehydes and ketones in complex synthetic routes. Its resistance to nucleophiles and bases allows for transformations on other parts of the molecule without affecting the protected carbonyl. The predictable, acid-catalyzed deprotection step [2] then cleanly regenerates the reactive aldehyde or ketone. This is particularly critical in pharmaceutical and agrochemical intermediate synthesis where high yields and purity are paramount.

Flavor & Fragrance Stability

In flavor chemistry, acetaldehyde diethyl acetal is used as a precursor or a stable flavoring agent itself. Compared to volatile aldehydes, its diethyl acetal derivative offers improved stability and a modified, often milder and more nuanced, aroma profile. For example, the diethyl acetal of citral is noted to be more stable in acidic media with a less sharp citrus aroma than the parent aldehyde [3]. This makes it ideal for beverages and other products where long-term flavor fidelity and controlled release are required.

High-Boiling Solvent for Reactions

With a boiling point of 102-103°C , acetaldehyde diethyl acetal serves as a specialized solvent for chemical reactions that require a moderately high temperature but cannot tolerate more polar or protic alternatives. Its significant boiling point difference from the more volatile dimethyl acetal [4] allows for greater thermal flexibility and easier separation from lower-boiling reaction components, a distinct advantage in process development and industrial synthesis.

Analytical Standard for Food QC

High-purity acetaldehyde diethyl acetal (e.g., ≥98.0% GC, analytical standard grade) is an essential reference material for the quantitative analysis of this compound in complex matrices like wine vinegars, distilled spirits, and cognac . Its use in validated methods such as GC-MS and GC-FID ensures the accurate quantification of this flavor-active compound, supporting quality control and regulatory compliance in the food and beverage industry.

Application
Selection Property
Validation Focus
Aldehyde/ketone protection
Base-stable acetal chemistry
Acid-catalyzed deprotection yield and selectivity
Stable flavor precursor
Reduced volatility vs aldehyde
Shelf-life aroma fidelity and controlled release
Specialty reaction solvent
Boiling point ~102°C
Thermal separation from lower-boiling components
Food QC reference material
High-purity analytical grade
GC-MS / GC-FID method accuracy and precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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